3-cyano-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has gained attention due to its potential therapeutic applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
Target of Action
The primary targets of the compound “3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide” are currently unknown. This compound belongs to the class of organic compounds known as anilides
Mode of Action
It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide suggest that this compound may have potential therapeutic applications .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-cyano-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide is its selectivity for PDE10A, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-cyano-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide. One direction is to further investigate its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. Another direction is to develop more potent and selective inhibitors of PDE10A that can overcome the limitations of this compound. Additionally, future research could focus on the development of new drug delivery systems that can improve the solubility and bioavailability of this compound.
Synthesemethoden
The synthesis of 3-cyano-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is followed by the reaction of 4-methoxyphenylacetyl chloride with 2-hydroxy-3-methylbutyric acid to form 2-hydroxy-3-(4-methoxyphenyl)-2-methylbutyric acid. The final step involves the reaction of 2-hydroxy-3-(4-methoxyphenyl)-2-methylbutyric acid with 3-cyanobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In neurology, this compound has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In psychiatry, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Eigenschaften
IUPAC Name |
3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(23,11-14-6-8-17(24-2)9-7-14)13-21-18(22)16-5-3-4-15(10-16)12-20/h3-10,23H,11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAWIAPCQZZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.